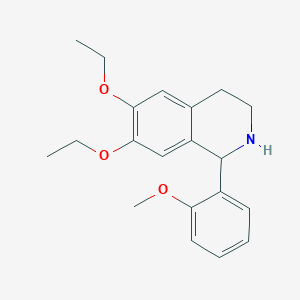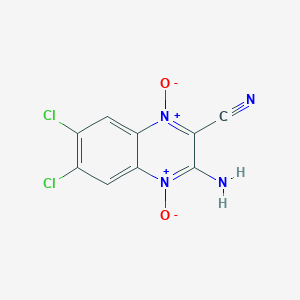![molecular formula C22H24N2O4S B15006330 3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B15006330.png)
3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a decahydroquinoline core, which is a bicyclic structure, and is functionalized with a sulfonyl group and a phenylbenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the decahydroquinoline core This can be achieved through a series of cyclization reactions, often using starting materials such as cyclohexanone and aniline derivativesThe final step involves the coupling of the sulfonylated decahydroquinoline with a phenylbenzamide derivative, typically using coupling agents like EDC·HCl in the presence of a solvent such as DMF .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of more efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s biological activity can be harnessed for therapeutic purposes, such as the development of new pharmaceuticals for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics
Mecanismo De Acción
The mechanism of action of 3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and thereby exerting its effects. The sulfonyl group is particularly important for its binding affinity, as it can form strong interactions with amino acid residues in proteins. The decahydroquinoline core provides structural rigidity, ensuring that the compound maintains its conformation when interacting with its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
1,3-Disubstituted 4-oxo-1,4-dihydroquinolines: These compounds also feature a quinoline core and are known for their antibacterial activity.
Tetrahydroisoquinolines: These compounds have a similar bicyclic structure and are used in the development of pharmaceuticals for various therapeutic applications.
Uniqueness
What sets 3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE apart is the combination of the sulfonyl group and the phenylbenzamide moiety, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C22H24N2O4S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
3-[(4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)sulfonyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H24N2O4S/c25-21-13-14-24(20-12-5-4-11-19(20)21)29(27,28)18-10-6-7-16(15-18)22(26)23-17-8-2-1-3-9-17/h1-3,6-10,15,19-20H,4-5,11-14H2,(H,23,26) |
Clave InChI |
YSOVLEWWDMPKDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)CCN2S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006260.png)
![6-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006265.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B15006266.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B15006275.png)
![2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B15006276.png)
![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-ol](/img/structure/B15006283.png)

![4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B15006295.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15006299.png)
![(2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15006311.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15006313.png)
![3-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-oxopropanamide](/img/structure/B15006315.png)
![12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)
